1-(5-Bromopyridin-2-yl)thiourea
Overview
Description
1-(5-Bromopyridin-2-yl)thiourea is an organosulfur compound that features a thiourea group attached to a brominated pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromopyridine and thiourea moieties imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromopyridin-2-yl)thiourea can be synthesized through the reaction of 5-bromopyridin-2-amine with an isothiocyanate. The general procedure involves dissolving 5-bromopyridin-2-amine in a suitable solvent, such as ethanol, and then adding the isothiocyanate under controlled conditions. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is relevant for the treatment of type II diabetes mellitus.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This action helps in managing blood sugar levels in diabetic patients . The compound’s thiourea group is crucial for forming hydrogen bonds with the enzyme’s active site, enhancing its inhibitory effect.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)thiourea can be compared with other thiourea derivatives and bromopyridine compounds:
Similar Compounds: Other thiourea derivatives include 1-isobutyl-3-cyclohexylthiourea and 1-tert-butyl-3-cyclohexylthiourea. These compounds share the thiourea functional group but differ in their substituents, leading to variations in their chemical properties and applications.
Uniqueness: The presence of the bromopyridine moiety in this compound distinguishes it from other thiourea derivatives. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for targeted research.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEBPIDYSNIWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634154 | |
Record name | N-(5-Bromopyridin-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-38-3 | |
Record name | N-(5-Bromopyridin-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-BROMO-PYRIDIN-2-YL)THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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